molecular formula C40H52ClF2N5O7S B3028597 Mcl-1 inhibitor 3 CAS No. 2376774-73-9

Mcl-1 inhibitor 3

Cat. No.: B3028597
CAS No.: 2376774-73-9
M. Wt: 820.4 g/mol
InChI Key: OCZBGAPIVMKKDK-AJXABVJASA-N
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Description

Mcl-1 inhibitor 3, also known as compound 1, is a highly potent and orally active macrocyclic Mcl-1 inhibitor . It belongs to the BCL-2 family of proteins that prevent apoptosis by binding to pro-apoptotic BCL-2 proteins . Overexpression of Mcl-1 is frequently observed in many tumor types and is closely associated with tumorigenesis, poor prognosis, and drug resistance .


Synthesis Analysis

The synthesis of Mcl-1 inhibitors involves the use of DNA-encoded chemical library synthesis and screening to directly generate complex, yet conformationally privileged macrocyclic hits .


Molecular Structure Analysis

The molecular structure of Mcl-1 inhibitors is based on a difuryl-triazine core scaffold . The Mcl-1 protein contains eight α-helices linked by loops of different sizes that together form a “hydrophobic binding groove” . The inhibitors are designed to bind to this groove .


Chemical Reactions Analysis

Mcl-1 inhibitors work by selectively binding to Mcl-1, freeing pro-apoptotic proteins, BAX/BAK, which initiates apoptosis . The development of these inhibitors has been challenging due to the shallow BCL-2 homology (BH3) binding groove of the Mcl-1 protein .


Physical And Chemical Properties Analysis

This compound is a macrocyclic compound with good pharmacokinetic properties . It has excellent in vivo efficacy without toxicity .

Scientific Research Applications

Mcl-1 Inhibitors in Cancer Therapy

Research has significantly progressed in the development of Mcl-1 inhibitors as potential anti-cancer drugs. Mcl-1, a member of the B-cell lymphoma-2 (BCL-2) family, plays a crucial role in tumorigenesis and resistance to conventional and targeted therapies. Various small-molecule inhibitors selectively targeting Mcl-1 have shown promise in preclinical and clinical studies for treating various cancers, including hematological malignancies (Fletcher, 2019). In particular, targeting Mcl-1 has been rationalized for malignancies that are dependent on Mcl-1 for survival (Wei et al., 2020).

Mcl-1 Inhibition and Mitochondrial Dynamics

Mcl-1 inhibitors have also been studied for their effects on mitochondrial dynamics. In human-induced pluripotent stem cell-derived cardiomyocytes, Mcl-1 inhibition disrupted mitochondrial morphology and dynamics. This research expands the understanding of Mcl-1's functions beyond apoptosis prevention, highlighting its role in maintaining mitochondrial function and dynamics (Rasmussen et al., 2020).

Drug Discovery and Mcl-1 Inhibitor Development

Several studies focus on the discovery and development of Mcl-1 inhibitors. These include the identification of novel small molecules that disrupt Mcl-1/Bid protein-protein interactions, showing how structural insights can guide the development of effective Mcl-1 inhibitors with potential therapeutic applications in cancers (Follows et al., 2019). Another study demonstrated the discovery of macrocyclic Mcl-1 inhibitors featuring an α-hydroxy phenylacetic acid pharmacophore, highlighting their potential as antitumor agents (Rescourio et al., 2019).

Other Aspects of Mcl-1 Inhibition Research

Further research has explored various aspects of Mcl-1 inhibition. For instance, studies have investigated the relationship between Mcl-1 inhibition and cell-cycle perturbations, DNA damage accumulation, and the role of Mcl-1 in drug resistance and adaptive survival mechanisms in cancer cells. These investigations contribute to a more comprehensive understanding of the effects and mechanisms of action of Mcl-1 inhibitors (Streletskaia et al., 2020); (Wood, 2020).

Mechanism of Action

The mechanism of action of Mcl-1 inhibitors involves the inhibition of the anti-apoptotic activity of Mcl-1 protein. This is achieved by neutralizing Mcl-1’s function by targeting its interactions with other proteins via BCL-2 interacting mediator (BIM) S 2A . This strategy has been shown to be an equally effective approach .

Safety and Hazards

While Mcl-1 inhibitors have shown promise in preclinical studies, their success may particularly depend on their tolerability profile given physiological roles for Mcl-1 in several nonhematologic tissues .

Future Directions

The success of Mcl-1 inhibitors has inspired the development of other BCL-2 homology (BH3) mimetics that are currently in clinical trials for various cancers . Future research will likely focus on predictive biomarkers of response, mechanisms of resistance, major issues associated with the use of Mcl-1 inhibitors, and how to maximize the benefits from these agents .

Properties

IUPAC Name

(3'R,4S,6'R,7'S,8'E,15'R)-7-chloro-7'-[2-(3,3-difluoroazetidin-1-yl)ethoxy]-N-(dimethylsulfamoyl)-15'-hydroxy-12'-methyl-13'-oxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-1,12-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H52ClF2N5O7S/c1-45(2)56(52,53)44-37(50)40(51)21-36(49)46(3)16-5-4-8-34(54-18-17-47-24-39(42,43)25-47)31-12-9-28(31)22-48-23-38(26-55-35-14-10-29(40)20-33(35)48)15-6-7-27-19-30(41)11-13-32(27)38/h4,8,10-11,13-14,19-20,28,31,34,51H,5-7,9,12,15-18,21-26H2,1-3H3,(H,44,50)/b8-4+/t28-,31+,34-,38-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZBGAPIVMKKDK-HBUYLHAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC/C=C/[C@@H]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)[C@](CC1=O)(C(=O)NS(=O)(=O)N(C)C)O)OCCN7CC(C7)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H52ClF2N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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